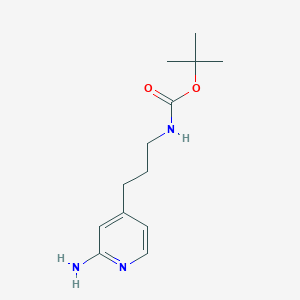![molecular formula C24H25N3O B7451689 N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide, also known as MPB or N-(4-Methylpiperazin-1-yl)-2-phenylbenzamide, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. This compound is a member of the class of benzamides and has been synthesized through various methods. The purpose of
Mechanism of Action
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to inhibit the activity of protein kinase CK2 through competitive inhibition at the ATP-binding site. This inhibition leads to a decrease in the phosphorylation of target proteins, which can lead to changes in cellular signaling pathways. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to inhibit the aggregation of amyloid beta peptides through an unknown mechanism.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase CK2 activity, the inhibition of amyloid beta peptide aggregation, and the potential to induce apoptosis in cancer cells. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to have low toxicity in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in lab experiments include its ability to selectively inhibit the activity of protein kinase CK2 and its potential as a treatment for neurodegenerative diseases. The limitations of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in lab experiments include its limited solubility in aqueous solutions and the need for further studies to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for the study of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide, including its potential as a treatment for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide for therapeutic purposes. Other future directions include the development of more efficient synthesis methods and the investigation of the potential side effects of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide.
Synthesis Methods
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide can be synthesized through various methods, including the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-phenylbenzoyl chloride in the presence of a base. The yield of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in these methods ranges from 60-80%.
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been studied for its potential pharmacological properties, including its ability to act as an inhibitor of the enzyme protein kinase CK2. This enzyme has been implicated in various diseases, including cancer, and the inhibition of this enzyme has been proposed as a potential therapeutic strategy. N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-26-15-17-27(18-16-26)21-13-11-20(12-14-21)25-24(28)23-10-6-5-9-22(23)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCZFMQOBLKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)

![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)




![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)



![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)

![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)